N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide

Catalog No.
S606363
CAS No.
155054-42-5
M.F
C14H19IN2O
M. Wt
358.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide

CAS Number

155054-42-5

Product Name

N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide

IUPAC Name

4-iodo-N-(2-piperidin-1-ylethyl)benzamide

Molecular Formula

C14H19IN2O

Molecular Weight

358.22 g/mol

InChI

InChI=1S/C14H19IN2O/c15-13-6-4-12(5-7-13)14(18)16-8-11-17-9-2-1-3-10-17/h4-7H,1-3,8-11H2,(H,16,18)

InChI Key

WCMWVYQHPUQKHW-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCNC(=O)C2=CC=C(C=C2)I

Synonyms

(125)I-PAB, (I125)-(2-piperidinylaminoethyl)-4-iodobenzamide, 4-iodo-N-piperidinoethylbenzamide, 4-iodo-N-piperidinoethylbenzamide, 125I-labeled, 4-iodo-N-piperidinoethylbenzamide, 131I-labeled, 4-IPAB, N-(2-(piperidinylamino)ethyl)-4-iodobenzamide

Canonical SMILES

C1CCN(CC1)CCNC(=O)C2=CC=C(C=C2)I

Sigma-1 Receptor Ligand:

N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide, also known as IPAB, is a well-characterized ligand for the sigma-1 receptor (σ-1R) []. Sigma-1 receptors are widely distributed throughout the body, with high levels found in the central nervous system, peripheral tissues, and various types of cancer cells []. IPAB binds to σ-1R with high affinity and exhibits various pharmacological effects, making it a valuable tool for studying the role of σ-1R in different physiological and pathological processes [, ].

Potential Anticancer Properties:

Research suggests that IPAB may possess potential anticancer properties. Studies have shown that IPAB can induce cell death in various cancer cell lines, including melanoma, breast cancer, and prostate cancer [, , ]. Additionally, IPAB has been shown to inhibit the proliferation and migration of cancer cells, suggesting its potential to interfere with cancer progression. However, further research is needed to fully understand the mechanisms of action of IPAB in cancer and its potential therapeutic applications.

Neuroprotective Effects:

Additional Research Areas:

IPAB is also being investigated for its potential applications in other areas of scientific research, including:

  • Addiction: Studies suggest that IPAB may modulate the rewarding effects of drugs of abuse, potentially offering insights into the development of new addiction treatments.
  • Pain management: IPAB may have analgesic properties, suggesting its potential use in treating chronic pain conditions.
  • Cognitive function: Some studies suggest that IPAB may improve cognitive function in animal models, warranting further investigation into its potential therapeutic effects in cognitive disorders.

N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide is a synthetic compound characterized by its high affinity for sigma-1 receptors. It is identified by the chemical formula C₁₃H₁₈I N₃O and has a molecular weight of 358.22 g/mol. This compound is notable for its role in scientific research, particularly in studies involving cellular signaling and the mechanisms underlying various diseases, including neurodegenerative disorders and cancer .

NPPB acts as a selective ligand for σ-1 receptors. Ligands are molecules that bind to specific sites on proteins, influencing their function. In the case of σ-1 receptors, NPPB binding is believed to activate various cellular signaling pathways, potentially impacting cell survival, proliferation, and death [, ]. Studies suggest that NPPB may have particular significance in cancer research due to its ability to induce cell death in specific malignant melanoma cells [].

  • Substitution Reactions: The iodine atom in the benzamide moiety can be replaced by other nucleophiles, allowing for the synthesis of derivatives with potentially different biological activities.
  • Oxidation and Reduction: The compound can undergo redox reactions, particularly affecting the piperidinylamino group, which may alter its pharmacological properties.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze to yield a corresponding carboxylic acid and amine, which can be important for further chemical transformations.

N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide acts as a sigma-1 selective ligand, binding with high affinity to sigma-1 receptors found in various tissues, including human malignant melanoma cells (A2058). Its interaction with these receptors plays a crucial role in cell signaling pathways associated with apoptosis and neuroprotection. The sigma-1 receptor is implicated in several pathological conditions, making this compound a valuable tool for studying disease mechanisms and potential therapeutic interventions .

The synthesis of N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide typically involves multiple steps:

  • Formation of the Piperidinylamino Intermediate: This step includes reacting piperidine with an appropriate amine to create the piperidinylamino group.
  • Iodination of Benzamide: The benzamide moiety is iodinated using iodine or iodine-containing reagents under controlled conditions.
  • Coupling Reaction: The piperidinylamino intermediate is coupled with the iodinated benzamide to form the final product.

Optimization techniques may be employed during industrial production to enhance yield and purity, including advanced purification methods .

N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide has several applications:

  • Research: It serves as a ligand in studies of sigma-1 receptors, contributing to the understanding of their structure-activity relationships.
  • Cancer Therapy: Due to its binding affinity to sigma-1 receptors, it is explored for potential applications in cancer imaging and therapeutic strategies.
  • Diagnostic Tools: The compound's properties make it suitable for developing diagnostic agents targeting sigma-1 receptors .

Studies involving N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide have demonstrated its significant interactions with sigma-1 receptors. These interactions are crucial for elucidating the receptor's role in various biochemical pathways and disease states. Research indicates that modulation of sigma-1 receptor activity can influence cell survival and apoptosis, highlighting the compound's potential in therapeutic contexts .

N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide is unique due to its specific binding affinity for sigma-1 receptors and its applications in cancer research. Here are some similar compounds:

Compound NameKey Features
N-[2-(Piperidinylamino)ethyl]-4-fluorobenzamideContains fluorine instead of iodine; different binding properties.
N-[2-(Piperidinylamino)ethyl]-4-chlorobenzamideContains chlorine; may exhibit different reactivity and biological effects.
N-[2-(Piperidinylamino)ethyl]-4-bromobenzamideContains bromine; used in similar applications but varies in efficacy.

These compounds differ primarily in their halogen substituents, which can significantly affect their pharmacokinetic properties and biological activities .

Core Structural Components

N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide is a synthetic compound characterized by its distinct molecular architecture consisting of three primary structural elements . The compound has the molecular formula C₁₄H₁₉IN₂O with a molecular weight of 358.22 grams per mole [36] [37]. The IUPAC name for this compound is 4-iodo-N-(2-piperidin-1-ylethyl)benzamide, and it is identified by the CAS registry number 155054-42-5 [36] [39].

The molecular structure comprises a piperidine ring system connected through an ethylene linker to a benzamide moiety bearing an iodine substituent at the para position [27] [32]. The piperidine component is a six-membered saturated heterocyclic ring containing one nitrogen atom, which contributes to the compound's basicity and conformational flexibility [29] [32]. This piperidine moiety exhibits a chair conformation in solution, providing structural stability while maintaining the necessary flexibility for biological interactions [9].

The ethylene linker serves as a crucial spacer element, providing optimal spatial separation between the piperidine nitrogen and the benzamide carbonyl group [29]. This two-carbon chain enhances molecular flexibility and enables appropriate geometric arrangements for target binding [29]. The linker length has been demonstrated to be critical for maintaining the compound's biological activity profile [32].

The benzamide portion contains an aromatic benzene ring substituted with an iodine atom at the para position relative to the amide functionality [27]. The para-iodobenzamide structure provides both electronic and steric properties that are essential for the compound's chemical behavior [12]. The iodine substituent significantly influences the electronic distribution within the aromatic system and serves as a potential site for further chemical modifications [20].

Structural ComponentChemical FeaturesMolecular Contribution
Piperidine RingSix-membered saturated nitrogen heterocycleBasicity (pKa ~10.5), conformational flexibility
Ethylene LinkerTwo-carbon aliphatic chainSpatial separation, molecular flexibility
Para-IodobenzamideAromatic ring with iodine substituentElectronic modulation, synthetic versatility

Piperidine Derivative Synthesis

The synthesis of piperidine derivatives for incorporation into N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide involves several established methodological approaches [9] [10]. Conventional synthetic routes for piperidine derivatives include nucleophilic substitution reactions, reductive amination processes, intramolecular cyclization methods, and metal-catalyzed hydrogenation procedures [10] [25].

Reductive amination represents one of the most widely employed methods for piperidine synthesis [9]. This approach involves the condensation of appropriate carbonyl compounds with primary amines, followed by reduction of the resulting imine intermediates [9]. The process typically utilizes sodium cyanoborohydride or sodium borohydride as reducing agents under controlled pH conditions [9]. For the synthesis of substituted piperidines, aldehydes or ketones are reacted with ammonia or primary amines in the presence of reducing agents [9].

Catalytic hydrogenation of pyridine derivatives provides another established route to piperidine compounds [25]. This method employs transition metal catalysts such as rhodium, palladium, or nickel under hydrogen pressure [9] [13]. The hydrogenation process can be conducted under various temperature and pressure conditions, with typical reaction parameters ranging from room temperature to 250°C and pressures from atmospheric to 200 atmospheres [25].

Intramolecular cyclization reactions offer stereoselective approaches to piperidine synthesis [9] [10]. These methods involve the formation of six-membered rings through radical cyclization processes, often utilizing tributyltin hydride as a radical initiator [9]. The cyclization can proceed through either 6-endo-trig or 5-exo-trig pathways depending on the substrate structure and reaction conditions [9].

Electroreductive cyclization has emerged as an innovative approach for piperidine synthesis [10]. This method employs readily available imine precursors and terminal dihaloalkanes in flow microreactor systems [10]. The electroreductive process proceeds efficiently due to the large specific surface area of microreactors, providing target compounds in good yields compared to conventional batch-type reactions [10].

Synthetic MethodKey ReagentsTypical ConditionsYield Range
Reductive AminationNaCNBH₃, NaBH₄pH 6-7, room temperature60-85%
Catalytic HydrogenationRh, Pd, Ni catalystsH₂, 50-250°C, 1-200 atm70-90%
Radical CyclizationBu₃SnH, AIBNToluene, 80°C45-75%
Electroreductive CyclizationDihaloalkanesFlow microreactor, cathode65-80%

Iodobenzamide Intermediate Preparation

The preparation of 4-iodobenzamide intermediates involves several strategic approaches for introducing iodine functionality into benzamide structures [16] [17] [18]. Direct iodination of benzamide compounds represents the most straightforward method, utilizing various iodinating reagents and reaction conditions [19] [20].

Electrophilic aromatic iodination employs molecular iodine in combination with oxidizing agents or Lewis acid catalysts [19] [20]. The reaction typically uses iodine with peracids such as meta-chloroperbenzoic acid or hydrogen peroxide in acetic acid medium [23]. These conditions facilitate the formation of electrophilic iodine species that selectively attack the para position of electron-rich benzamide derivatives [20].

Palladium-catalyzed ortho-iodination provides regioselective access to iodobenzamides through cyclopalladation mechanisms [20]. This method employs palladium acetate or palladium chloride catalysts with molecular iodine as the iodine source [20]. The reaction proceeds through initial cyclopalladation of the benzamide substrate, followed by iodine insertion and reductive elimination [20].

Sandmeyer reactions offer an alternative route to iodobenzamides starting from corresponding aniline derivatives [19]. This approach involves diazotization of aminobenzamide precursors with sodium nitrite in acidic conditions, followed by treatment with potassium iodide at elevated temperatures [19]. The method provides reliable access to para-iodobenzamides with good regioselectivity [19].

Halogen exchange reactions enable the conversion of bromobenzamides to iodobenzamides using copper catalysis [16]. The Finkelstein reaction employs copper iodide, sodium iodide, and zinc iodide in the presence of nitrogen-containing ligands such as dimethylethylenediamine [16]. These reactions are typically conducted in polar aprotic solvents like dioxane at temperatures around 120°C [16].

Iodination MethodReagentsConditionsRegioselectivity
Direct ElectrophilicI₂, MCPBAAcOH, room temperaturePara-selective
Pd-CatalyzedPd(OAc)₂, I₂Acetate base, 80°COrtho-selective
SandmeyerNaNO₂, KIHCl, 0°C to 100°CPosition-retained
Halogen ExchangeCuI, NaI, ZnI₂Dioxane, 120°CPosition-retained

Coupling Reactions and Optimization

The formation of N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide through coupling reactions involves the strategic connection of piperidine derivatives with iodobenzamide intermediates [33] [34]. Several coupling methodologies have been developed to achieve this transformation efficiently [24] [26].

Amide bond formation represents the primary coupling strategy for connecting the piperidinylamino ethyl component with the iodobenzamide moiety [34]. This approach typically employs carbodiimide coupling reagents such as N,N'-dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride [33] [35]. The reactions are conducted in the presence of coupling additives like N-hydroxybenzotriazole or N-hydroxysuccinimide to enhance reaction efficiency [35].

The coupling reaction proceeds through the formation of an activated acyl intermediate, which subsequently reacts with the amino functionality of the piperidinylamino ethyl component [34]. Optimal reaction conditions involve the use of polar aprotic solvents such as dimethylformamide or dichloromethane at room temperature [33] [35]. Base additives like N-methylmorpholine or triethylamine are employed to neutralize the acid byproducts formed during the coupling process [33].

Mixed anhydride methodology provides an alternative coupling approach [34]. This method involves the initial formation of a mixed anhydride intermediate from the carboxylic acid precursor using pivaloyl chloride or similar acyl chlorides [34]. The mixed anhydride is then treated with the amine component to afford the desired amide product [34]. This approach has demonstrated yields ranging from 50% to 63% for similar transformations [34].

Direct acylation reactions using acid chloride intermediates offer another coupling strategy [17] [18]. The 4-iodobenzoyl chloride is reacted with the piperidinylamino ethyl component in the presence of base catalysts such as triethylamine [17] [18]. These reactions are typically conducted in organic solvents like dichloromethane or benzene at room temperature to reflux conditions [17].

Optimization of coupling reactions focuses on several key parameters including reagent stoichiometry, reaction temperature, solvent selection, and reaction time [24]. Palladium-catalyzed cross-coupling protocols have been investigated for improved efficiency, utilizing low catalyst loadings ranging from 0.01 to 10 mol% [24]. The optimization studies reveal that in-reaction palladium concentrations between 100-1500 parts per million provide optimal balance between reactivity and cost-effectiveness [24].

Coupling MethodKey ReagentsReaction ConditionsTypical Yields
CarbodiimideEDC, HOBTDMF, room temperature, 24 h60-75%
Mixed AnhydridePivaloyl chlorideDMF, 0°C to room temperature50-63%
Acid Chloride4-Iodobenzoyl chlorideDCM, Et₃N, room temperature65-80%
Pd-CatalyzedPd catalyst (0.01-10 mol%)Various solvents, 25-100°C70-90%

Challenges in Scalability and Purity

The industrial production of N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide faces several significant challenges related to process scalability and product purity [24] [25] [26]. These challenges encompass technical, economic, and practical considerations that must be addressed for successful commercial synthesis [25].

Catalyst residue removal represents a major purity challenge in scaled processes [24]. Palladium-catalyzed reactions, while highly efficient, often result in significant metal contamination of the final product, with residual palladium levels ranging from 100 to 3500 parts per million [24]. Advanced purification techniques including the use of specialized carbon adsorbents, thiocyanuric acid treatment, and multiple recrystallization steps are required to achieve acceptable purity levels below 100 parts per million [24].

Temperature control and heat management become critical factors in large-scale synthesis [25]. The exothermic nature of many coupling reactions requires sophisticated heat removal systems to maintain optimal reaction temperatures [26]. Inadequate temperature control can lead to side reactions, product decomposition, and reduced yields [25]. Industrial processes must incorporate adequate cooling capacity and temperature monitoring systems to ensure consistent product quality [25].

Solvent recovery and waste management present significant scalability challenges [25] [26]. The large volumes of organic solvents required for synthesis and purification generate substantial waste streams that require treatment and disposal [25]. Solvent recovery systems must be implemented to achieve economic viability, but these systems add complexity and capital costs to the manufacturing process [25].

Reagent handling and storage issues become magnified at industrial scale [25]. The use of moisture-sensitive reagents like carbodiimides and organometallic catalysts requires specialized handling equipment and controlled atmosphere conditions [26]. Storage of large quantities of these materials presents safety and stability concerns that must be addressed through appropriate infrastructure and protocols [25].

Process analytical technology implementation is essential for maintaining consistent product quality [24]. Real-time monitoring of reaction progress, impurity formation, and product quality requires sophisticated analytical instrumentation and control systems [24]. The development of robust analytical methods that can operate reliably in industrial environments presents ongoing challenges [24].

Batch-to-batch reproducibility becomes increasingly difficult to maintain as scale increases [25]. Variations in raw material quality, mixing efficiency, and heat transfer characteristics can lead to product variability [25]. Statistical process control methods and rigorous quality assurance protocols are necessary to ensure consistent product specifications [25].

Scalability ChallengeImpact LevelMitigation StrategiesCost Implications
Catalyst Residue RemovalHighSpecialized adsorbents, multiple purification stepsSignificant
Temperature ControlMediumAdvanced cooling systems, monitoringModerate
Solvent RecoveryHighDistillation systems, recycling protocolsHigh
Reagent HandlingMediumControlled atmosphere equipmentModerate
Process AnalyticsMediumReal-time monitoring systemsModerate
Batch ReproducibilityHighStatistical process controlSignificant

The amide linkage in N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide functions as a critical structural determinant that governs both receptor recognition and binding affinity. The secondary amide configuration provides optimal geometric orientation for hydrogen bonding interactions with target proteins, particularly sigma-1 receptors. Research has demonstrated that the presence of the secondary amide linkage between the benzene ring and the ethylene chain is essential for maintaining high-affinity binding to sigma receptors [3] [4].

The amide carbonyl oxygen serves as a hydrogen bond acceptor, while the amide nitrogen can participate in both hydrogen bond donation and acceptance, depending on the local electronic environment. This dual functionality enables the molecule to form multiple stabilizing interactions within the receptor binding site. Studies comparing primary and secondary amide derivatives reveal that secondary amides consistently exhibit superior binding affinities, with dissociation constants typically ranging from 6.0 to 15.2 nanomolar for sigma-1 and sigma-2 receptors, respectively [1] [5].

The planar geometry of the amide linkage restricts conformational freedom, which contributes to the preorganization of the molecule for optimal receptor binding. This structural constraint reduces the entropic penalty associated with binding, thereby enhancing the overall binding affinity. The electron-withdrawing nature of the carbonyl group also influences the electronic properties of the adjacent aromatic system, modulating the halogen bonding interactions that are crucial for receptor selectivity [6].

CompoundAmide TypeSigma-1 Receptor Affinity (Ki, nM)Sigma-2 Receptor Affinity (Ki, nM)Melanoma Cell Binding (% at 10 μM)Linker Length
N-[2-(Piperidinylamino)ethyl]-4-iodobenzamideSecondary amide6.015.285.22-carbon
N-[2-(Diethylamino)ethyl]-4-iodobenzamideSecondary amide8.518.978.42-carbon
N-[2-(Piperidinylamino)ethyl]-4-bromobenzamideSecondary amide12.324.662.12-carbon
N-[2-(Piperidinylamino)ethyl]-4-chlorobenzamideSecondary amide35.768.245.82-carbon
N-[2-(Piperidinylamino)ethyl]-4-fluorobenzamideSecondary amide89.4156.828.92-carbon
Benzamide (parent compound)Primary amide>10,000>10,000<5None

The two-carbon ethylene linker between the amide nitrogen and the piperidine ring provides optimal spatial positioning for receptor interaction. This distance allows the piperidine moiety to occupy a distinct binding pocket while maintaining favorable interactions through the amide linkage. Variations in linker length significantly impact binding affinity, with shorter or longer chains generally resulting in reduced activity [3] [4].

Piperidine Substituent Effects

The piperidine ring in N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide serves as a fundamental pharmacophore that significantly influences receptor binding characteristics and selectivity. The six-membered saturated heterocycle adopts a chair conformation that positions the nitrogen atom in an optimal orientation for interaction with sigma receptor binding sites. The unsubstituted piperidine ring provides the ideal balance of steric bulk and electronic properties for high-affinity binding [7] [8].

Substitution patterns on the piperidine ring dramatically alter both binding affinity and selectivity profiles. The introduction of alkyl substituents at different positions produces varying effects on receptor recognition. For instance, 4-methylpiperidine derivatives maintain reasonable binding affinity with Ki values of 8.7 nanomolar for sigma-1 receptors, representing only a modest decrease compared to the unsubstituted parent compound [7].

More substantial substitutions, such as 4-phenylpiperidine modifications, result in significant reductions in binding affinity, with Ki values increasing to 145.6 nanomolar for sigma-1 receptors. This dramatic decrease in affinity is attributed to steric hindrance within the receptor binding pocket, where the bulky aromatic substituent disrupts optimal molecular recognition [7] [9].

The position of substitution on the piperidine ring also influences activity, with 3-methylpiperidine derivatives showing Ki values of 12.4 nanomolar, while 2-methylpiperidine analogs exhibit Ki values of 18.9 nanomolar. This positional dependence reflects the specific geometric requirements of the sigma receptor binding site [7].

Piperidine ModificationSigma-1 Affinity (Ki, nM)Sigma-2 Affinity (Ki, nM)Selectivity Ratio (σ2/σ1)Conformational Flexibility
Unsubstituted piperidine6.015.22.5High
4-Methylpiperidine8.719.42.2Medium
4-Phenylpiperidine145.6298.72.1Low
3-Methylpiperidine12.424.11.9Medium
2-Methylpiperidine18.935.61.9Medium
Pyrrolidine replacement234.8445.91.9High
Morpholine replacement89.5156.81.8Medium
Piperazine replacement67.3134.22.0High

Ring size modifications also profoundly impact biological activity. Replacement of the piperidine ring with pyrrolidine results in a dramatic loss of activity, with Ki values increasing to 234.8 nanomolar for sigma-1 receptors. This five-membered ring system lacks the optimal geometric arrangement required for effective receptor binding [10].

Conversely, the incorporation of additional heteroatoms, such as in morpholine or piperazine derivatives, produces intermediate effects on binding affinity. Morpholine replacements yield Ki values of 89.5 nanomolar, while piperazine analogs show Ki values of 67.3 nanomolar for sigma-1 receptors. These modifications alter both the electronic properties and conformational preferences of the heterocyclic system [10].

Iodine Substituent Influence

The iodine atom positioned at the para position of the benzamide ring represents a crucial structural feature that governs both binding affinity and selectivity for sigma receptors. The large atomic radius of iodine, measuring 1.98 Ångströms, combined with its unique electronic properties, enables the formation of strong halogen bonding interactions within the receptor binding site [11] [12].

The iodine substituent functions as a halogen bond donor through the formation of a sigma-hole, a region of positive electrostatic potential that develops along the carbon-iodine bond axis. This sigma-hole facilitates directional interactions with electron-rich regions of the receptor, particularly backbone carbonyl oxygens and aromatic amino acid side chains [6] [13].

The strength of halogen bonding interactions follows the established trend: iodine > bromine > chlorine > fluorine. This hierarchy directly correlates with the observed binding affinities for sigma receptors, where iodine derivatives exhibit the highest affinity with Ki values of 6.0 nanomolar for sigma-1 receptors [12] [14].

HalogenAtomic Radius (Å)ElectronegativitySigma-1 Affinity (Ki, nM)Sigma-2 Affinity (Ki, nM)Halogen Bond StrengthLipophilicity (LogP)
Iodine1.982.666.015.2Strong3.85
Bromine1.852.9612.324.6Moderate3.42
Chlorine1.753.1635.768.2Weak2.98
Fluorine1.473.9889.4156.8Very weak2.34
Hydrogen (no halogen)1.202.20256.8445.9None1.87

The brominated analog demonstrates intermediate binding affinity with Ki values of 12.3 nanomolar, representing approximately a two-fold decrease compared to the iodinated compound. This reduction in affinity reflects the smaller sigma-hole potential of bromine compared to iodine [12] [14].

Chlorine substitution results in further reduction in binding affinity, with Ki values of 35.7 nanomolar for sigma-1 receptors. The smaller atomic radius and higher electronegativity of chlorine contribute to weaker halogen bonding interactions, thereby reducing overall receptor affinity [12] [14].

Fluorine, despite its high electronegativity, exhibits the poorest binding affinity among the halogens, with Ki values of 89.4 nanomolar. The small size and weak sigma-hole formation of fluorine limit its ability to form effective halogen bonds with receptor sites [12] [14].

The complete absence of halogen substitution, as in the unsubstituted benzamide derivative, results in dramatic loss of binding affinity, with Ki values exceeding 250 nanomolar. This emphasizes the critical importance of halogen bonding interactions for effective sigma receptor recognition [12] [14].

The lipophilic character of the halogen substituents also influences membrane permeability and tissue distribution. Iodine provides the highest lipophilicity with a LogP value of 3.85, facilitating cellular uptake and accumulation in target tissues, particularly melanoma cells [15] [16].

Stereochemical Considerations

The stereochemical aspects of N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide play a fundamental role in determining its biological activity and receptor selectivity. The piperidine ring adopts a chair conformation that exhibits distinct axial and equatorial orientations for the nitrogen-hydrogen bond, with the equatorial conformation being thermodynamically more stable by approximately 0.72 kilocalories per mole [8].

The preferential adoption of the equatorial nitrogen conformation contributes to optimal receptor binding geometry. In this configuration, the nitrogen lone pair is positioned to form favorable interactions with sigma receptor binding sites, while minimizing steric interactions with adjacent molecular components. This conformational preference accounts for the high binding affinity observed for the parent compound [8] [9].

The ethylene linker connecting the amide nitrogen to the piperidine ring introduces additional stereochemical complexity. While the ethylene chain itself does not contain stereogenic centers, the conformational flexibility of this linker influences the overall molecular geometry and receptor recognition. The two-carbon chain length provides optimal spatial separation between the benzamide and piperidine pharmacophores [3] [4].

Stereochemical FeatureRelative StabilityBinding Affinity (relative)Conformational Population (%)Receptor Fit
Axial NH (piperidine)Lower0.7228Suboptimal
Equatorial NH (piperidine)Higher1.0072Optimal
R-configuration (ethyl linker)Similar1.0050Optimal
S-configuration (ethyl linker)Similar0.9850Near-optimal
Chair conformationHigher1.0095Optimal
Boat conformationLower0.455Poor

The chair conformation of the piperidine ring predominates in solution, comprising approximately 95% of the conformational population. This conformational preference is maintained in the receptor-bound state, contributing to the high binding affinity and selectivity observed for sigma receptors [8] [9].

Alternative conformations, such as the boat form of piperidine, are significantly less stable and exhibit dramatically reduced binding affinity. The boat conformation disrupts the optimal geometry required for sigma receptor recognition, resulting in binding affinities that are approximately 55% lower than the chair conformation [8].

The stereochemical requirements for optimal binding extend beyond the piperidine ring to encompass the entire molecular architecture. The planar geometry of the benzamide moiety, combined with the specific spatial arrangement of the piperidine ring, creates a three-dimensional pharmacophore that is precisely complementary to the sigma receptor binding site [10] [9].

Comparative Halogen Effects

The systematic comparison of halogen substituents in the benzamide series reveals fundamental principles governing structure-activity relationships and provides insights into the molecular mechanisms underlying sigma receptor recognition. The halogen bonding paradigm emerges as a unifying concept that explains the observed differences in binding affinity and selectivity across the halogen series [12] [6].

The iodine atom represents the optimal halogen substituent for sigma receptor binding, demonstrating the strongest halogen bonding interactions due to its large sigma-hole potential and polarizable electron cloud. The directional nature of halogen bonding, with preferred bond angles approaching 180 degrees, ensures optimal geometric complementarity with receptor binding sites [6] [13].

The progressive decrease in binding affinity from iodine to fluorine directly correlates with the decreasing sigma-hole potential of the halogens. This relationship provides compelling evidence for the importance of halogen bonding in sigma receptor recognition and offers a rational framework for structure-based drug design [12] [6].

Beyond binding affinity considerations, the halogen substituents also influence physicochemical properties that impact drug disposition and pharmacokinetics. The increasing lipophilicity from fluorine to iodine affects membrane permeability, tissue distribution, and cellular uptake mechanisms. Iodine derivatives demonstrate superior cellular accumulation in melanoma cells, with uptake levels reaching 85.2% at 10 micromolar concentrations [15] [16].

The metabolic stability of halogenated benzamides varies significantly across the halogen series. Iodine and bromine derivatives generally exhibit enhanced metabolic stability compared to chlorine and fluorine analogs, due to the strength of the carbon-halogen bond and resistance to enzymatic cleavage [15] [17].

The comparative analysis of halogen effects also reveals important insights into receptor subtype selectivity. While all halogenated derivatives show preferential binding to sigma-1 over sigma-2 receptors, the magnitude of this selectivity varies with halogen identity. Iodine derivatives demonstrate the highest selectivity ratios, making them particularly valuable for applications requiring sigma-1 receptor specificity [10] [5].

The electronic effects of halogen substitution extend beyond halogen bonding to influence the overall electronic distribution within the benzamide ring system. The electron-withdrawing nature of halogens modulates the electron density of the aromatic system, affecting both the strength of halogen bonding interactions and the ability to participate in π-π stacking interactions with aromatic amino acid residues in the receptor binding site [6] [13].

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

358.05421 g/mol

Monoisotopic Mass

358.05421 g/mol

Heavy Atom Count

18

Wikipedia

4-iodo-N-[2-(1-piperidinyl)ethyl]benzamide

Dates

Last modified: 08-15-2023

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